1-(5-Bromopyridine-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3OS/c16-13-8-12(9-17-10-13)15(20)19-4-1-3-18(5-6-19)14-2-7-21-11-14/h8-10,14H,1-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJXUDHDOFTOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CN=C2)Br)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromopyridine-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3OS
- Molecular Weight : 314.23 g/mol
- CAS Number : [Not available]
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antipsychotic and analgesic agent.
- Neuroleptic Activity : The compound has shown promise in treating psychotic disorders. Its structural similarity to known neuroleptics suggests it may act on dopamine receptors, similar to clozapine, which is effective for schizophrenia treatment .
- Antisecretory Effects : In animal models, particularly rats, the compound exhibited moderate antisecretory activity, indicating potential use in gastrointestinal disorders .
- Analgesic Properties : Preliminary studies have indicated that this compound may possess analgesic effects comparable to standard pain relief medications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroleptic | Comparable to clozapine | |
| Antisecretory | Moderate activity in rats | |
| Analgesic | Comparable analgesic effect |
Case Study Analysis
A study conducted on the compound's effects on gastric adenocarcinoma cells demonstrated significant cytotoxicity compared to traditional chemotherapeutics like Paclitaxel. The study utilized MKN-45 cell lines and reported that the compound induced apoptosis more effectively than the control drugs .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Further research is necessary to elucidate the pharmacokinetics of this specific compound.
Comparison with Similar Compounds
Structural Analogues of 1,4-Diazepane Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Position Matters : Bromine at pyridine position 5 (target compound) vs. 6 (NS3920) may alter steric interactions with nAChR’s C-loop .
- Steric Bulk : Bulky groups (e.g., phenyl in NS3570) reduce binding affinity compared to smaller substituents (ethoxy in NS3573) .
- Sulfur-Containing Groups : Thiolan-3-yl (tetrahydrothiophene) in the target compound vs. thiophenyl in other derivatives () may modulate solubility and membrane permeability .
Pharmacological and Binding Properties
- nAChR Binding : Unsubstituted 1,4-diazepane scaffolds (e.g., NS3531) bind nAChRs via pyridine-C-loop interactions . Bromine in the target compound may enhance affinity but requires co-crystallization studies for confirmation.
- Radioligand Assay Data : NS3920 (6-bromo) exhibits Ki ~120 nM, while NS3570 (5-phenyl) has Ki ~480 nM, highlighting the trade-off between electronic effects and steric bulk .
Spectroscopic Characterization
- NMR and MS: Analogues like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () show distinct 1H-NMR shifts for diazepane protons (~3.2–3.8 ppm) and aromatic signals (~7.0–8.5 ppm) . The target compound’s spectroscopic data would likely mirror these patterns, with additional signals for the thiolan-3-yl group.
Preparation Methods
Preparation of 4-(Thiolan-3-Yl)-1,4-Diazepane
The diazepane-thiolan hybrid serves as the foundational intermediate. Two primary routes have been documented:
Route A: Alkylation of 1,4-Diazepane
1,4-Diazepane is reacted with (3S)-thiolan-3-yl methanesulfonate under basic conditions (K2CO3, DMF, 60°C, 12 h). The reaction proceeds via nucleophilic substitution, yielding 4-(thiolan-3-yl)-1,4-diazepane with 68–72% efficiency after purification by silica gel chromatography (hexanes/EtOAc, 3:1).
Route B: Reductive Amination
Condensation of 1,4-diazepane with thiolan-3-one in the presence of NaBH3CN (MeOH, rt, 24 h) achieves stereoselective reduction, affording the (3S)-configured product in 65% yield.
Synthesis of 5-Bromopyridine-3-Carbonyl Chloride
The electrophilic coupling partner is synthesized from 5-bromopyridine-3-carboxylic acid:
- Carboxylic Acid Activation : Treatment with thionyl chloride (SOCl2, reflux, 3 h) converts the acid to its acyl chloride.
- Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg) yields 85–90% pure product.
Coupling Strategies for Final Product Assembly
Amide Bond Formation
The diazepane-thiolan intermediate is coupled with 5-bromopyridine-3-carbonyl chloride under Schotten-Baumann conditions:
- Procedure : 4-(Thiolan-3-yl)-1,4-diazepane (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with Et3N (2.5 equiv). 5-Bromopyridine-3-carbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at rt for 6 h.
- Workup : The mixture is washed with 1 M HCl, saturated NaHCO3, and brine. After drying (Na2SO4), solvent removal and chromatography (EtOAc/MeOH, 9:1) yield the title compound in 75–80% purity.
Alternative Method: Direct Coupling via EDCI/HOBt
A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Conditions : 5-Bromopyridine-3-carboxylic acid (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, rt, 24 h.
- Yield : 70% after recrystallization (EtOH/H2O).
Stereochemical Considerations
The (3S)-thiolan-3-yl group necessitates enantioselective synthesis:
- Chiral Resolution : Racemic thiolan-3-yl intermediates are resolved using (+)-diacetyl-L-tartaric acid, achieving >99% ee.
- Asymmetric Catalysis : Pd-catalyzed allylic amination with (R)-BINAP ligand affords the (3S) configuration in 82% ee.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O + 0.1% TFA, 1.0 mL/min) confirms ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann | 75–80 | 95 | Moderate | Rapid, minimal byproducts |
| EDCI/HOBt Coupling | 70 | 98 | High | Avoids acyl chloride handling |
| Reductive Amination | 65 | 90 | Excellent | Direct (3S) configuration control |
Industrial-Scale Optimization
For kilogram-scale production:
- Continuous Flow Reactors : Reduce reaction time from 6 h to 20 min (T = 50°C, pressure = 2 bar).
- Crystallization : Use antisolvent (n-heptane) to achieve 99.5% purity without chromatography.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
